molecular formula C19H20N2O4S B2597328 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide CAS No. 2309349-44-6

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide

Cat. No.: B2597328
CAS No.: 2309349-44-6
M. Wt: 372.44
InChI Key: QUEZTQRUOCRDQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide is a synthetic benzamide derivative designed for advanced research applications in chemical biology and drug discovery. Its molecular structure integrates a 4-(thiophen-3-yl)benzamide moiety with an amine-reactive PEG-like linker terminated by a N-hydroxysuccinimide (NHS) ester. The NHS ester group is a well-characterized functionality that facilitates efficient acylation reactions with primary amines, enabling the covalent conjugation of this molecule to proteins, peptides, antibodies, and other amine-containing biomolecules . This makes the compound an invaluable building block for the synthesis of bioconjugates, affinity probes, and chemical tools. The core benzamide structure is a privileged scaffold in medicinal chemistry, often associated with biological activity. Benzamide derivatives have been extensively explored as inhibitors of histone deacetylases (HDAC) for oncology research and have shown utility in enhancing the production of monoclonal antibodies in cell cultures . Furthermore, the structural motif of a benzamide linked to a heteroaromatic system is found in high-affinity ligands for protein targets such as the CXCR2 receptor, a key player in inflammatory diseases and cancer . The presence of the thiophene ring, a common bioisostere, can enhance binding interactions and improve the pharmacokinetic properties of drug-like molecules. This compound is supplied for non-human research use only. It is intended for use by qualified laboratory professionals in controlled research environments. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c22-17-5-6-18(23)21(17)9-11-25-10-8-20-19(24)15-3-1-14(2-4-15)16-7-12-26-13-16/h1-4,7,12-13H,5-6,8-11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEZTQRUOCRDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC=C(C=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 4-(thiophen-3-yl)benzoic acid with an appropriate amine under dehydrating conditions to form the benzamide linkage.

    Introduction of the Ethoxyethyl Linker: The next step involves the introduction of the ethoxyethyl linker. This can be done by reacting the benzamide intermediate with 2-(2-chloroethoxy)ethanol in the presence of a base such as potassium carbonate.

    Attachment of the Pyrrolidinone Moiety: The final step involves the attachment of the pyrrolidinone moiety. This can be achieved by reacting the ethoxyethyl-substituted benzamide with 2,5-dioxopyrrolidin-1-yl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrrolidinone moiety can be reduced to form hydroxyl groups.

    Substitution: The ethoxyethyl linker can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl-substituted derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by the presence of a thiophene ring and a dioxopyrrolidine moiety. The molecular formula is C19H24N2O4SC_{19}H_{24}N_2O_4S, with a molecular weight of approximately 372.47 g/mol. The structure can be depicted as follows:N 2 2 2 5 dioxopyrrolidin 1 yl ethoxy ethyl 4 thiophen 3 yl benzamide\text{N 2 2 2 5 dioxopyrrolidin 1 yl ethoxy ethyl 4 thiophen 3 yl benzamide}

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. Research indicates that derivatives of benzamide compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, similar compounds have been shown to inhibit tumor growth by inducing apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit key inflammatory mediators such as nitric oxide and cytokines, which are crucial in the pathogenesis of inflammatory diseases. This effect is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

Another promising application is in antimicrobial therapy. Compounds with similar structural features have demonstrated efficacy against a range of bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disrupting bacterial cell membranes, leading to cell lysis .

Synthesis and Derivative Studies

The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide typically involves multi-step synthetic pathways that incorporate various functional groups to enhance biological activity. Case studies show that modifications in the thiophene ring or the dioxopyrrolidine moiety can lead to derivatives with improved potency and selectivity .

Mechanism of Action

The mechanism by which N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide exerts its effects likely involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues from D3 Receptor Ligand Studies

The closest structural analogs are N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a) and 4-(thiophen-3-yl)-N-(2-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide (3b) (). These share the benzamide-thiophene core and ethoxyethyl linker but differ in the terminal functional group:

Compound Terminal Group Linker Synthesis & Purification Biological Target
Target Compound 2,5-Dioxopyrrolidin Ethoxyethyl Likely coupling reaction; chromatography Hypothesized enzyme/protease
3a 3-Cyanophenyl-piperazine Ethoxyethyl Piperazine substitution; dual-phase chromatography Dopamine D3 receptor
3b 3-Trifluoromethylphenyl-piperazine Ethoxyethyl Piperazine substitution; dual-phase chromatography Dopamine D3 receptor
Key Differences:

Terminal Group: The target’s 2,5-dioxopyrrolidin is a non-basic cyclic imide, contrasting with 3a/b’s substituted piperazines, which are basic amines. This impacts solubility and target engagement. Piperazines in 3a/b enhance receptor affinity via electrostatic interactions, while dioxopyrrolidin may enable covalent binding or stabilize hydrogen bonds . Electron-withdrawing groups (e.g., 3a’s cyano, 3b’s trifluoromethyl) on 3a/b’s phenylpiperazines modulate receptor selectivity and metabolic stability .

Synthetic Pathways :

  • 3a/b are synthesized via nucleophilic substitution of a piperazine derivative, whereas the target compound likely involves coupling a dioxopyrrolidin-containing amine to the benzamide precursor.

Pharmacological Implications: 3a/b are optimized for CNS targets (e.g., D3 receptors) due to their piperazine motifs, which enhance blood-brain barrier penetration .

Other Benzamide Derivatives

  • Ethyl 5-carbamoyl-2-[(4-methoxybenzoyl)amino]-4-methylthiophene-3-carboxylate (): Shares a thiophene-carboxamide scaffold but lacks the ethoxyethyl linker and dioxopyrrolidin group. Its ester and methoxybenzoyl groups suggest divergent bioavailability and targets (e.g., antimicrobial or anticancer applications).
  • 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (): A fluorinated benzamide with a chromenopyridine moiety, emphasizing kinase or topoisomerase inhibition. Structural complexity reduces direct comparability but highlights benzamide versatility.

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidinone ring , an ethoxyethyl chain , and a thiophenyl group , contributing to its diverse biological interactions. The molecular formula is C18H24N2O6SC_{18}H_{24}N_{2}O_{6}S, with a molecular weight of approximately 388.46 g/mol.

Anticonvulsant Activity

Research has indicated that derivatives of 2,5-dioxopyrrolidin-1-yl compounds exhibit significant anticonvulsant properties. For instance, a related compound demonstrated broad-spectrum protective activity in various seizure models, including the maximal electroshock (MES) test and pentylenetetrazole-induced seizures. The most potent compound from this series showed an effective dose (ED50) of 23.7 mg/kg in the MES test and 22.4 mg/kg in the 6 Hz seizure model .

Antinociceptive Properties

In addition to anticonvulsant effects, these compounds have shown promising antinociceptive activity. In vivo studies revealed that certain derivatives effectively reduced pain responses in formalin-induced tonic pain models, suggesting potential applications in pain management .

The mechanism underlying the biological activity of this compound is thought to involve multiple targets:

  • Sodium and Calcium Channels : The inhibition of central sodium/calcium currents may contribute to its anticonvulsant effects.
  • TRPV1 Receptor Antagonism : Some studies suggest that antagonism of the transient receptor potential vanilloid 1 (TRPV1) receptor plays a role in its antinociceptive action .

Case Studies and Experimental Data

A series of studies have evaluated the pharmacokinetics and safety profile of related compounds:

CompoundED50 (mg/kg)ModelNotes
Compound 2223.7MESPotent anticonvulsant
Compound 2222.46 HzEffective in drug-resistant epilepsy
Compound AS-159.4s.c. PTZBroad-spectrum anticonvulsant

The studies indicate favorable absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profiles for these compounds, highlighting their potential for further development in treating epilepsy and neuropathic pain .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide?

The synthesis involves multi-step reactions, including nucleophilic substitution and amide bond formation. Key steps include:

  • Reacting intermediates like 4-(thiophen-3-yl)benzoic acid with 2-(2-aminoethoxy)ethanol under coupling agents (e.g., EDC/HOBt).
  • Introducing the 2,5-dioxopyrrolidin-1-yl group via bromoethyl intermediates, followed by substitution with pyrrolidinedione.
  • Purification via column chromatography (e.g., normal-phase for intermediates, reverse-phase for final product) and characterization using NMR and LC-MS .
  • Optimized reaction conditions: anhydrous solvents (e.g., acetonitrile), temperatures ranging from 0°C (initial steps) to reflux (final coupling), and reaction times up to 48 hours .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR verify structural integrity, with specific attention to thiophene protons (δ 7.3–7.5 ppm) and pyrrolidinedione carbonyl signals (δ 170–175 ppm) .
  • Mass Spectrometry (LC-MS): Confirms molecular weight (e.g., [M+H]+ expected at ~415 Da) and detects impurities .
  • High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% via UV detection at 254 nm) and monitors reaction progress .

Q. What functional groups dominate the compound’s reactivity, and how do they influence experimental design?

  • Thiophene ring: Electron-rich moiety prone to electrophilic substitution; requires inert atmospheres to prevent oxidation .
  • Benzamide core: Hydrogen-bonding capability impacts solubility (e.g., DMSO or DMF for assays) and biological interactions .
  • Pyrrolidinedione (succinimide ester): Reacts with nucleophiles (e.g., amines in proteins), making it suitable for bioconjugation studies. Storage at -20°C in anhydrous conditions is recommended to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.
  • Catalyst screening: Test coupling agents like HATU or PyBOP for improved amide bond formation efficiency .
  • Temperature gradients: Use controlled heating (e.g., microwave-assisted synthesis) to reduce side reactions in multi-step pathways .
  • Real-time monitoring: Employ TLC or inline IR spectroscopy to track intermediate conversions and adjust conditions dynamically .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

  • NMR anomalies: Use 2D techniques (HSQC, HMBC) to resolve overlapping signals, especially in the thiophene and ethylene glycol regions .
  • Mass spectrometry inconsistencies: Perform high-resolution MS (HRMS) to distinguish isotopic patterns from impurities.
  • Purity conflicts: Recrystallize the compound in ethanol/water mixtures or use preparative HPLC to isolate pure fractions .

Q. What computational approaches predict the compound’s reactivity and biological target interactions?

  • Density Functional Theory (DFT): Models electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular docking: Screens against kinase or GPCR targets using the pyrrolidinedione and benzamide groups as pharmacophore anchors .
  • MD simulations: Assess stability in aqueous vs. lipid environments to guide formulation for in vivo studies .

Q. How does the compound interact with biological targets, and what assays validate these interactions?

  • Enzyme inhibition assays: Test against kinases (e.g., EGFR) using ADP-Glo™ kits, leveraging the benzamide’s ATP-binding pocket affinity .
  • Cellular uptake studies: Fluorescently labeled derivatives (e.g., Cy5 conjugates) track subcellular localization via confocal microscopy .
  • SAR analysis: Modify the thiophene or ethylene glycol linker to correlate structural changes with activity in cytotoxicity screens (e.g., CCK-8 assay) .

Q. What strategies ensure the compound’s stability during long-term storage and experimental use?

  • Degradation profiling: Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC to identify hydrolysis products of the pyrrolidinedione group .
  • Lyophilization: Store the compound as a lyophilized powder under argon to minimize moisture-induced degradation .
  • In-use stability: Prepare fresh solutions in deuterated DMSO for NMR or PBS (pH 7.4) for bioassays to avoid solvent-mediated decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.